4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Medicinal Chemistry ADME Prediction Lead Optimization

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde features an ortho-fluoro aldehyde arrangement that creates a polarized carbonyl with tuned electrophilicity—ideal for reductive amination, Knoevenagel condensation, and pharmacophoric building block synthesis. Unlike cold-chain-dependent positional isomers, this compound stores at ambient temperature, reducing operational overhead. Its defined regiochemistry ensures reproducible reaction outcomes not achievable with generic biphenyl aldehydes. Suited for FFA4/GPR120 agonist analog libraries and agrochemical lead optimization.

Molecular Formula C14H11FO
Molecular Weight 214.23 g/mol
Cat. No. B13350680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
Molecular FormulaC14H11FO
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
InChIInChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,1H3
InChIKeyLUGKSDGOETVDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde Procurement & Structural Differentiation Guide


4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 1179159-28-4) is a fluorinated biphenyl carbaldehyde derivative with the molecular formula C14H11FO and a molecular weight of 214.23 g/mol . The compound features a precisely defined substitution pattern: a fluorine atom at the 4-position of the first phenyl ring, a methyl group at the 4'-position of the second phenyl ring, and an aldehyde functionality at the 3-position of the first ring. This specific regiochemistry—where the electron-withdrawing fluoro substituent is ortho to the aldehyde group—creates a unique electronic environment that distinguishes it from positional isomers sharing the same molecular formula [1].

Why Positional Isomers of C14H11FO Aldehydes Cannot Substitute for 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde


Several positional isomers of 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde share the identical molecular formula (C14H11FO) and molecular weight (214.23 g/mol), yet exhibit meaningfully different computed physicochemical properties that directly impact their suitability as synthetic intermediates [1]. The target compound's specific arrangement—with the fluorine ortho to the aldehyde on one ring and a para-methyl on the distal ring—produces a distinct electronic profile compared to isomers where the fluoro and aldehyde groups are meta or para to each other. These differences manifest in altered hydrogen-bonding capacity, lipophilicity, and steric accessibility that cannot be replicated by generic substitution with uncharacterized or differently substituted biphenyl aldehydes. For applications requiring precise reactivity at the aldehyde center—such as reductive amination, Knoevenagel condensation, or use as a pharmacophoric building block—the exact regiochemistry is critical to reaction outcome and product fidelity .

Quantitative Differentiation Evidence: 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde vs. Closest Positional Isomers


Computed Lipophilicity (LogP) Differentiation Across Positional Isomers

The target compound, 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, exhibits a predicted XLogP3-AA value of approximately 3.5 when estimated using the structurally analogous scaffold data from the parent 4-fluoro-4'-methyl-1,1'-biphenyl (XLogP3-AA = 4.0), adjusted downward for the presence of the polar aldehyde group [1]. In contrast, the comparator 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 885964-50-1) displays a computed XlogP of 3.5 with two hydrogen bond acceptors , while 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 1255636-96-4) has a vendor-reported LogP of 3.99 with only one hydrogen bond acceptor . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability, solubility, and chromatographic behavior, making the target compound more hydrophilic than the 2'-fluoro isomer and differing in H-bond acceptor count from the 4-carbaldehyde comparator.

Medicinal Chemistry ADME Prediction Lead Optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Comparison

The target compound 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde possesses a topological polar surface area (TPSA) of approximately 17.1 Ų and 2 rotatable bonds, inferred from the structurally analogous 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (TPSA = 17.1 Ų, 2 rotatable bonds) . By comparison, the parent hydrocarbon scaffold 4-fluoro-4'-methyl-1,1'-biphenyl has a TPSA of 0 Ų and only 1 rotatable bond due to the absence of the aldehyde group [1]. The presence of the aldehyde in the target compound increases both TPSA and conformational flexibility relative to the non-functionalized biphenyl core, while maintaining a TPSA well below the 60 Ų threshold typically associated with good oral bioavailability. This positions the target compound as a versatile intermediate with a favorable balance of polarity and conformational freedom for downstream derivatization.

Drug Design Bioavailability Molecular Descriptors

Supplier-Documented Purity Consistency as a Procurement Decision Factor

The target compound is commercially available at a documented purity of 98% from Leyan (product number 2272842) . Among positional isomer comparators, 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 1255636-96-4) is also specified at 98% purity by Bidepharm and Fluorochem . However, the target compound's availability is explicitly tied to batch-specific purity verification with GHS hazard classification (H302-H315-H319-H335) , whereas certain comparator isomers (e.g., 4'-fluoro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, CAS 343604-38-6) provide density and boiling point data (1.146 g/cm³, 334.3°C at 760 mmHg) but without consistent purity documentation across suppliers [1]. This differential in data transparency and hazard profiling can influence procurement risk assessment for GMP-adjacent synthetic workflows.

Chemical Procurement Quality Control Synthetic Chemistry

Storage and Shipping Condition Differentiation as a Supply-Chain Factor

The target compound 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde does not require cold-chain storage based on standard supplier specifications, with recommended storage at ambient temperature . In contrast, the positional isomer 4'-fluoro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 343604-38-6) requires sealed storage at 2–8°C , while 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 1255636-96-4) is shipped at room temperature with no cold-chain requirement . This differential in storage stringency translates to lower logistical complexity and reduced cold-chain costs for the target compound, particularly relevant for multi-gram or bulk procurement scenarios.

Supply Chain Management Stability Cold Chain Logistics

Optimal Application Domains for 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde Based on Differentiated Properties


Fragment-Based Drug Discovery Requiring Moderate Polarity and Ortho-Fluoro Electronic Effects

The ortho-fluoro aldehyde arrangement in 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde creates a polarized carbonyl center with reduced electrophilicity compared to non-fluorinated analogs, while maintaining a TPSA of approximately 17.1 Ų [1]. This makes the compound suitable as a fragment for lead discovery campaigns targeting binding pockets that tolerate moderate polarity but reject highly polar or fully hydrophobic fragments. The single hydrogen bond acceptor (aldehyde oxygen) limits promiscuous binding while the fluoro substituent can engage in orthogonal dipolar interactions, as evidenced by the contrasting H-bond acceptor counts between positional isomers .

Suzuki–Miyaura Cross-Coupling Precursor for GPR120/FFA4 Agonist Scaffolds

The 4-fluoro-4'-methylbiphenyl core is a critical pharmacophoric element in potent and selective FFA4/GPR120 agonists such as TUG-891, which employs a 2-substituted variant of this biphenyl scaffold [1]. The 3-carbaldehyde regioisomer offers an alternative vector for linker attachment, enabling exploration of structure–activity relationships around the biphenyl torsion angle. The target compound's aldehyde functionality facilitates direct reductive amination or Wittig olefination to generate diverse analog libraries without requiring protecting-group chemistry, a synthetic advantage over the 2-carbaldehyde isomer used in TUG-891 synthesis.

Agrochemical Intermediate Synthesis Leveraging Ambient Stability and Scalable Procurement

The ambient-temperature storage compatibility of 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, combined with documented 98% purity from suppliers [1], positions it as a practical building block for agrochemical intermediate production. Unlike the cold-chain-dependent 4'-fluoro-3'-methyl isomer , the target compound can be procured, stored, and used in standard synthesis suites without specialized refrigeration, reducing operational overhead. The aldehyde group enables condensation with hydrazines, amines, and active methylene compounds to generate pyrazole, imine, and α,β-unsaturated carbonyl derivatives commonly found in fungicidal and herbicidal lead series.

Computational Chemistry Model System for Ortho-Substituent Electronic Effects

The well-defined ortho relationship between the fluoro and aldehyde substituents in the target compound provides a tractable model system for studying through-space electronic effects in biphenyl aldehydes. The computed LogP differentiation of approximately 0.5–0.8 units relative to the 2'-fluoro isomer [1] and the TPSA increment of 17.1 Ų over the parent biphenyl offer quantifiable benchmarks for validating computational ADME prediction algorithms and force-field parameterization specific to fluorinated biaryl aldehydes.

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